4-(Oxetan-3-YL)aniline
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Overview
Description
4-(Oxetan-3-YL)aniline is an organic compound with the molecular formula C₉H₁₁NO. It features an oxetane ring, a four-membered cyclic ether, attached to an aniline moiety.
Mechanism of Action
Target of Action
This compound is a building block in the synthesis of various pharmaceuticals and may interact with multiple targets depending on the final structure of the synthesized compound .
Mode of Action
As a building block in pharmaceutical synthesis, it can be incorporated into larger molecules to modulate their interactions with biological targets .
Biochemical Pathways
The compound’s role as a building block suggests that it could be involved in a wide range of pathways depending on the final structure of the synthesized compound .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
As a building block in pharmaceutical synthesis, its effects would depend on the final structure of the synthesized compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Oxetan-3-YL)aniline. For instance, the compound is stable under normal temperatures but should be stored in a dark place under an inert atmosphere . Its solubility can also affect its bioavailability and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-YL)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrobenzyl alcohol with ethylene oxide to form the oxetane ring, followed by reduction of the nitro group to an amine . Another approach involves the use of phenyl chloroformate and pyridine in acetonitrile, which reacts with this compound to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the aniline group to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Oxetan-3-YL)aniline has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
- 3-Phenyloxetan-3-amine
- 3-Phenyloxetan-3-ol
- 4-(3-Methyloxetan-3-yl)aniline
Comparison: 4-(Oxetan-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-(oxetan-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWQFAXUXUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221819-62-0 |
Source
|
Record name | 4-(Oxetan-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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